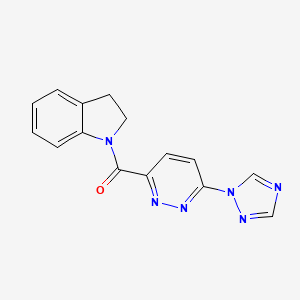
(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(indolin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(indolin-1-yl)methanone is a useful research compound. Its molecular formula is C15H12N6O and its molecular weight is 292.302. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Drug-likeness Properties
A research study focused on the synthesis of a library of compounds involving structures related to triazoles, pyridazinones, and indolines. These compounds were investigated for their in silico ADME prediction properties, and their in vitro antibacterial, antifungal, and antimycobacterial activities. The study revealed that certain synthesized compounds exhibited good to moderate activity against bacterial strains, with some showing better antimycobacterial agents compared to standard drugs like ciprofloxacin and pyrazinamide. Moreover, the in-silico analysis indicated that these compounds possessed excellent drug-likeness properties (Pandya et al., 2019).
Antioxidant and Antimicrobial Activities
Another study involved the synthesis of new derivatives with structures incorporating elements of the compound of interest. These derivatives were evaluated for their antioxidant and antimicrobial activities, demonstrating the potential for further exploration in the quest for new therapeutic agents. The research also included quantitative structure–activity relationships (QSAR) and molecular docking studies, which provided insights into the relationships between the molecular structures of these compounds and their observed activities (Bassyouni et al., 2012).
Novel Synthesis Approaches
Further research has explored novel synthesis methods for creating bicycles with fused pyrrole, indole, oxazole, and imidazole rings, demonstrating the versatility and potential of compounds structurally related to "(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(indolin-1-yl)methanone" in generating a diverse array of heterocyclic compounds. Such methodologies expand the toolkit available for the design and development of new drugs with potentially valuable biological activities (Katritzky et al., 2004).
Propiedades
IUPAC Name |
2,3-dihydroindol-1-yl-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O/c22-15(20-8-7-11-3-1-2-4-13(11)20)12-5-6-14(19-18-12)21-10-16-9-17-21/h1-6,9-10H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHRWOJKMCECBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=NN=C(C=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
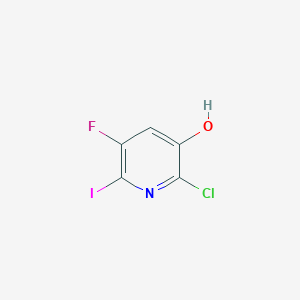
![2-Amino-4-(2-ethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2601510.png)
![1-(Difluoromethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2601514.png)
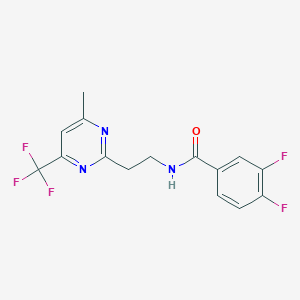
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzenesulfonamide](/img/structure/B2601517.png)
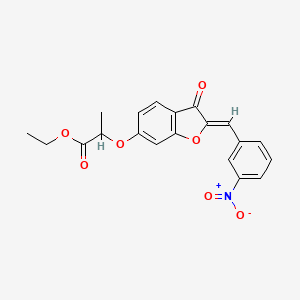
![N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)-2-propanamine](/img/structure/B2601519.png)

![7-Chloro-2-[[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2601522.png)
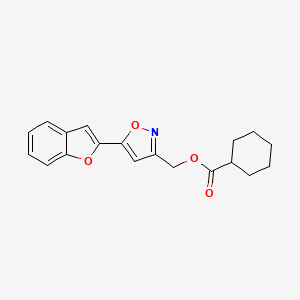
![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]pyridine-3-carboxamide](/img/structure/B2601525.png)

![4-((2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2601528.png)
![N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2601530.png)
